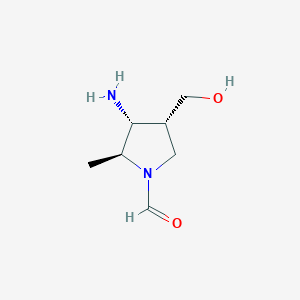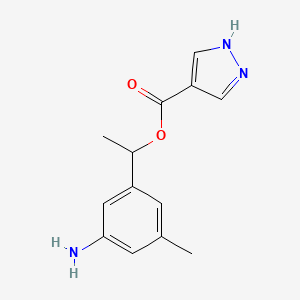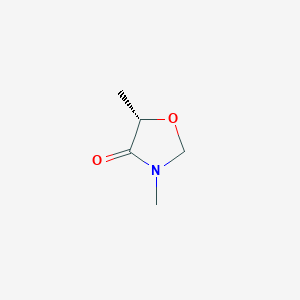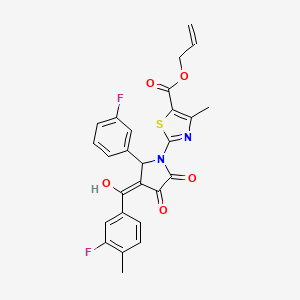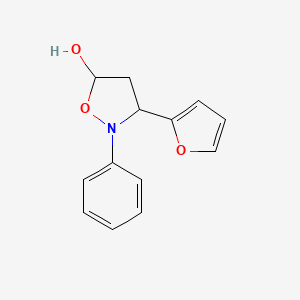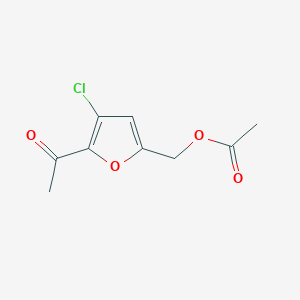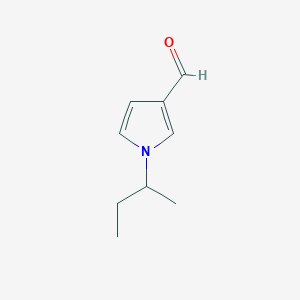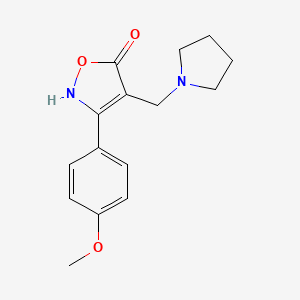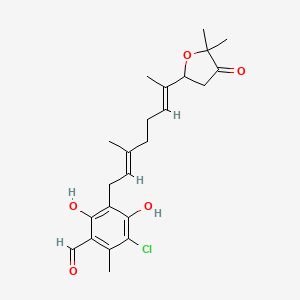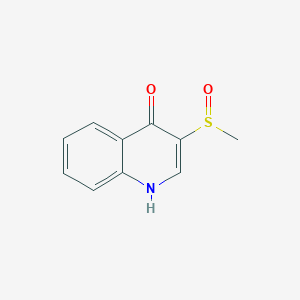
3-(Methanesulfinyl)quinolin-4(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(Methylsulfinyl)quinolin-4(1H)-one is a heterocyclic compound that features a quinoline core with a methylsulfinyl group at the 3-position and a ketone group at the 4-position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfinyl)quinolin-4(1H)-one can be achieved through various synthetic routes. One common method involves the cyclization of 2-aminobenzamide derivatives with appropriate aldehydes under visible light irradiation. This reaction proceeds using fluorescein as a photocatalyst in the presence of tert-butyl hydroperoxide (TBHP) without the need for a metal catalyst .
Industrial Production Methods
Industrial production of 3-(Methylsulfinyl)quinolin-4(1H)-one may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as metal-free catalysis and visible light irradiation, can enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
3-(Methylsulfinyl)quinolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The methylsulfinyl group can be oxidized to a sulfone group under appropriate conditions.
Reduction: The ketone group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The quinoline core can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of 3-(Methylsulfonyl)quinolin-4(1H)-one.
Reduction: Formation of 3-(Methylsulfinyl)quinolin-4(1H)-ol.
Substitution: Formation of halogenated or nitrated derivatives of the quinoline core.
科学研究应用
3-(Methylsulfinyl)quinolin-4(1H)-one has several scientific research applications, including:
Medicinal Chemistry: It serves as a scaffold for the development of potential therapeutic agents, particularly in the treatment of bacterial and fungal infections.
Organic Synthesis: It is used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biological Studies: It is investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Industrial Applications: It is used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(Methylsulfinyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit bacterial enzymes or interfere with DNA replication processes, leading to antimicrobial effects. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
相似化合物的比较
Similar Compounds
Quinolin-4(1H)-one: Lacks the methylsulfinyl group but shares the quinoline core structure.
3-(Methylthio)quinolin-4(1H)-one: Contains a methylthio group instead of a methylsulfinyl group.
3-(Methylsulfonyl)quinolin-4(1H)-one: Contains a methylsulfonyl group instead of a methylsulfinyl group.
Uniqueness
3-(Methylsulfinyl)quinolin-4(1H)-one is unique due to the presence of the methylsulfinyl group, which can influence its chemical reactivity and biological activity. This functional group can undergo further chemical modifications, providing opportunities for the development of novel derivatives with enhanced properties.
属性
CAS 编号 |
66424-81-5 |
|---|---|
分子式 |
C10H9NO2S |
分子量 |
207.25 g/mol |
IUPAC 名称 |
3-methylsulfinyl-1H-quinolin-4-one |
InChI |
InChI=1S/C10H9NO2S/c1-14(13)9-6-11-8-5-3-2-4-7(8)10(9)12/h2-6H,1H3,(H,11,12) |
InChI 键 |
SSNKFLJOLCLORZ-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)C1=CNC2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


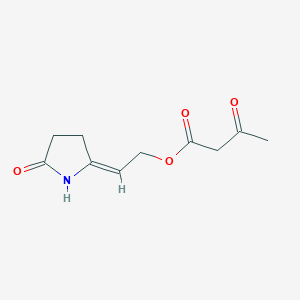
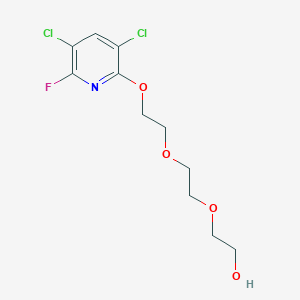
![2-(4-Methylphenyl)-N-[2-(morpholin-4-yl)ethyl]quinolin-4-amine](/img/structure/B12890858.png)
